Stereochemical Configuration Differentiation: (2S) vs. (2R) Enantiomers and Diastereomeric Pairs
The (2S)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS 195067-07-3) possesses a specific absolute stereochemistry at C2 that differentiates it from the (2R)-enantiomer (CAS not fully characterized in accessible literature) and from diastereomeric pairs including (2S,5R) (CAS 174563-66-7) and (2R,5S) (CAS 174689-94-2) configurations. The compound's SMILES notation COC(=O)[C@@H]1CCC(O1)O explicitly defines the (2S) configuration at the C2 carboxylate-bearing carbon . In the context of tetrahydrofuran-2-carboxylate-derived chiral building blocks for pharmaceutical applications, stereochemical integrity at the C2 position is critical: the (R)-tetrahydrofuran-2-carboxylic acid (THFC) serves as a chiral building block for furopenem antibiotics, where the (R)-configuration is essential for biological activity [1]. By extension, the (2S)-methyl ester counterpart provides the opposite enantiomeric series for synthetic routes requiring (S)-configured intermediates.
| Evidence Dimension | Absolute stereochemistry at C2 position (chiral center bearing carboxylate) |
|---|---|
| Target Compound Data | (2S)-configuration defined by [C@@H] stereodescriptor at C2 |
| Comparator Or Baseline | (2R)-methyl 5-hydroxytetrahydrofuran-2-carboxylate (exact CAS not available) and diastereomers (2S,5R)-methyl ester (CAS 174563-66-7); (2R,5S)-methyl ester (CAS 174689-94-2) |
| Quantified Difference | Opposite enantiomeric configuration at C2; distinct diastereomeric relationship with C5 stereoisomers |
| Conditions | Stereochemical analysis by SMILES notation and InChIKey (KOWHOSVTTHKXKE-ROLXFIACSA-N for target compound vs. KOWHOSVTTHKXKE-UHNVWZDZSA-N for (2R,5S) diastereomer) |
Why This Matters
For chiral pool synthesis and asymmetric catalysis applications, the correct stereoisomer must be selected based on the target molecule's required absolute configuration; substitution with an incorrect stereoisomer will produce diastereomeric or enantiomeric products with potentially different biological or material properties.
- [1] Fujima, Y., Hirayama, Y., Ikunaka, M., & Nishimoto, Y. (2003). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Tetrahedron: Asymmetry, 14(10), 1385-1391. View Source
